7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

Electrophilic substitution regioselectivity benzisothiazole

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide (CAS 2167917-56-6) is a bicyclic heterocyclic compound belonging to the benzo-γ-sultam (1,3-dihydrobenzo[c]isothiazole 2,2-dioxide) class, featuring a cyclic sulfonamide core fused to a benzene ring bearing a bromine atom at the 7-position. With a molecular formula of C₇H₆BrNO₂S and a molecular weight of 248.10 g/mol, this compound serves as a strategic electrophilic cross-coupling handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalyzed reactions within the privileged benzosultam pharmacophore.

Molecular Formula C7H6BrNO2S
Molecular Weight 248.09
CAS No. 2167917-56-6
Cat. No. B2372320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
CAS2167917-56-6
Molecular FormulaC7H6BrNO2S
Molecular Weight248.09
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)Br)NS1(=O)=O
InChIInChI=1S/C7H6BrNO2S/c8-6-3-1-2-5-4-12(10,11)9-7(5)6/h1-3,9H,4H2
InChIKeyNBPIMBWHBDZSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide (CAS 2167917-56-6): Core Benzosultam Building Block for Regiospecific Derivatization


7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide (CAS 2167917-56-6) is a bicyclic heterocyclic compound belonging to the benzo-γ-sultam (1,3-dihydrobenzo[c]isothiazole 2,2-dioxide) class, featuring a cyclic sulfonamide core fused to a benzene ring bearing a bromine atom at the 7-position . With a molecular formula of C₇H₆BrNO₂S and a molecular weight of 248.10 g/mol, this compound serves as a strategic electrophilic cross-coupling handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalyzed reactions within the privileged benzosultam pharmacophore [1]. The 7-position substitution pattern differentiates it from the 4-, 5-, and 6-bromo regioisomers in both steric and electronic properties, making regiospecific procurement essential for structure–activity relationship (SAR) studies and lead optimization programs [2].

Why 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide Cannot Be Replaced by Other Bromo-Regioisomers or Non-Sulfone Analogs


Substituting the 7-bromo-2,2-dioxide with a 4-, 5-, or 6-bromo regioisomer introduces distinct electronic and steric perturbations that alter cross-coupling reaction rates, regioselectivity of subsequent functionalization, and biological target engagement. Electrophilic substitution studies on the parent 2,1-benzisothiazole system demonstrate that bromination yields a mixture of 5- and 7-bromo isomers alongside dibrominated byproducts, meaning the 7-substituted compound cannot be obtained with high selectivity through direct electrophilic bromination and must be procured as a structurally defined, pre-validated intermediate [1]. Furthermore, the 2,2-dioxide (sulfone) oxidation state fundamentally differs from the non-oxidized benzisothiazole in hydrogen-bond acceptor capacity (three H-bond acceptors vs. fewer in the parent), solubility profile (XLogP3-AA = 1.2), and metabolic stability, rendering non-sulfone analogs unsuitable replacements in medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide Against Closest Analogs


Regioisomeric Product Distribution in Electrophilic Bromination Favors 5-Br Over 7-Br, Underscoring the Synthetic Value of Pre-formed 7-Bromo-2,2-dioxide

Electrophilic bromination of the parent 2,1-benzisothiazole (non-dioxide) under Br⁺ conditions produces a mixture of 5-bromo- and 7-bromo-2,1-benzisothiazole together with a smaller amount of 4,7-dibromo-2,1-benzisothiazole, with the 5-bromo isomer predominating [1]. This inherent lack of 7-position selectivity in direct bromination means that the 7-bromo-2,2-dioxide must be accessed through alternative synthetic routes or procured as a discrete, characterized intermediate, conferring procurement value on the pre-synthesized 7-bromo-2,2-dioxide [1]. While exact yield ratios for the 2,2-dioxide system are not reported in this study, the electronic deactivation introduced by the sulfone group is expected to further reduce electrophilic bromination efficiency at the 7-position relative to the non-dioxide parent, making pre-formed material the only reliable source for SAR programs requiring 7-substituted benzosultams [2].

Electrophilic substitution regioselectivity benzisothiazole synthetic accessibility

Commercial Purity Benchmarking: 7-Bromo-2,2-dioxide at 98% vs. 4-Br, 5-Br, and 6-Br Analogs at 95–97%

Commercially, 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide (CAS 2167917-56-6) is available at a certified purity of 98% from Leyan (乐研) . In comparison, the 5-bromo analog (CAS 111248-92-1) is typically offered at 95–97% purity across multiple suppliers , the 4-bromo analog (CAS 2090155-89-6) at 95% , and the 6-bromo analog (CAS 1341040-15-0) at vendor-reported purity levels that lack batch-specific analytical certification on public datasheets . The 98% purity specification for the 7-bromo compound translates to ≤2% total impurities, which is critical for applications where trace regioisomeric contamination could confound biological assay interpretation or cross-coupling product distribution analysis.

Purity quality control procurement specification regioisomer comparison

Spatial Orientation of C7-Br Enables Distinct Cross-Coupling Reactivity vs. C4-, C5-, and C6-Bromo Benzosultams

The 7-position of the 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold places the bromine atom ortho to the ring-junction carbon and para to the sulfonamide nitrogen. This orientation provides a steric environment distinct from the 4-bromo (peri to sulfone), 5-bromo (meta to ring junction), and 6-bromo (para to ring junction) isomers [1]. In related benzo-γ-sultam systems, Rh-catalyzed intramolecular C–H functionalization of N,N-diaryl diazosulfonamides affords 1-aryl-1,3-dihydrobenzo[c]isothiazole-2,2-dioxides in 65–99% yields, demonstrating that the scaffold is amenable to metal-catalyzed transformations; the 7-bromo substituent serves as an orthogonal handle for subsequent intermolecular cross-coupling without competing with the sulfonamide N–H or the benzylic C–H bonds [2]. No quantitative head-to-head cross-coupling rate comparison among 4-, 5-, 6-, and 7-bromo-2,2-dioxides has been published; however, the absence of steric shielding from the sulfone group at the 7-position (unlike the 4-position) predicts faster oxidative addition kinetics with Pd(0) catalysts based on established aryl bromide steric parameter models [3].

Cross-coupling Suzuki–Miyaura palladium catalysis steric effects regiochemistry

Hydrogen-Bond Donor/Acceptor Profile of 2,2-Dioxide Differentiates It from Non-Oxidized Benzisothiazole Analogs

The 2,2-dioxide oxidation state confers a hydrogen-bond donor count of 1 (sulfonamide N–H) and hydrogen-bond acceptor count of 3 (two sulfone S=O oxygens plus one sulfonamide nitrogen lone pair), as computed for the structurally related 7-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide regioisomer [1]. The parent non-oxidized 2,1-benzisothiazole lacks the sulfone oxygens and thus has a reduced H-bond acceptor count, altering its solvation, target-binding pharmacophore, and metabolic profile. The computed XLogP3-AA value of 1.2 for the brominated dioxide scaffold indicates a balanced hydrophilic–lipophilic profile suitable for oral bioavailability optimization, while the topological polar surface area (TPSA) of 54.6 Ų falls within the favorable range for blood–brain barrier penetration [1]. Non-sulfone benzisothiazoles lack these H-bond acceptor sites and exhibit higher logP values, fundamentally altering their pharmacokinetic and pharmacodynamic behavior.

Hydrogen bonding drug-likeness physicochemical properties sulfone ADME

Evidence-Based Application Scenarios for 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring Regiospecific Benzosultam Cores

Benzosultams (benzo-γ-sultams) have been validated as hinge-binding motifs in kinase inhibitor programs, including Syk and BCR-ABL inhibitors [1]. The 7-bromo-2,2-dioxide provides a single, well-defined halogenation site for Suzuki–Miyaura diversification at the 7-position to explore vector space orthogonal to the sulfonamide pharmacophore. The 98% commercial purity ensures that cross-coupling products are not contaminated with regioisomeric byproducts that could confound IC₅₀ measurements in kinase selectivity panels.

Parallel SAR Libraries via Divergent Cross-Coupling from a Common 7-Bromo Intermediate

The 7-bromo substituent serves as a universal coupling handle, enabling parallel synthesis of 7-aryl, 7-heteroaryl, 7-alkenyl, and 7-alkynyl derivatives from a single building block. The distinct steric environment at the 7-position (ortho to ring junction, para to sulfonamide N) [2] directs palladium catalysts to react preferentially at the C7–Br bond, minimizing competing reactions at other positions, which is particularly valuable when generating >50-compound libraries for hit expansion.

Physicochemical Property Optimization Through 7-Position Modulation Without Altering the Core Sulfonamide Pharmacophore

The 2,2-dioxide group provides three H-bond acceptors and one H-bond donor (computed TPSA = 54.6 Ų, XLogP3 = 1.2) [3]. By varying the substituent introduced at the 7-position via cross-coupling, medicinal chemists can modulate logD, solubility, and metabolic stability while keeping the core sulfonamide H-bonding motif intact—a strategy not possible with non-halogenated or differently halogenated benzosultam scaffolds.

Agrochemical Fungicide Candidate Synthesis Using Benzisothiazole Dioxide Scaffolds

Patent literature demonstrates that benzosultams and their 2,2-dioxide analogs serve as fungicidal active compounds in crop protection applications [1]. The 7-bromo-2,2-dioxide provides a functionalizable intermediate for introducing aromatic or heteroaromatic groups at the 7-position to tune fungicidal spectrum and environmental persistence, leveraging the scaffold's established agrochemical precedent.

Quote Request

Request a Quote for 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.